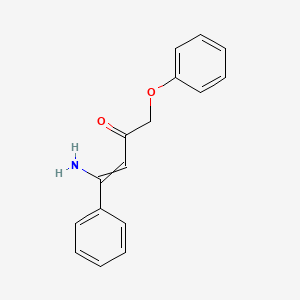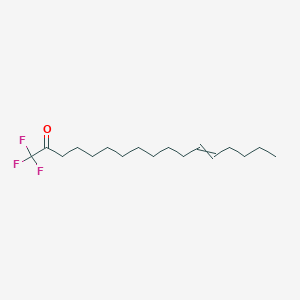
N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes both nitro and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzenesulfonamide to introduce the nitro group. This is followed by a coupling reaction with 2-hydroxy-5-methylphenylamine under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques to optimize yield and reduce costs. Catalysts such as Cu/γ-Al2O3 can be used to enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amines, while oxidation can produce sulfonic acids or other oxidized derivatives .
Applications De Recherche Scientifique
N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxy-5-methylphenyl)-3-phenylpropanamide: Known for its ability to activate the ATF6 arm of the unfolded protein response.
2-Hydroxy-5-methoxyphenylphosphonic acid: Used in complexation studies and has applications in medicine and agriculture.
Uniqueness
N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is unique due to its combination of nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
920527-29-3 |
|---|---|
Formule moléculaire |
C14H14N2O5S |
Poids moléculaire |
322.34 g/mol |
Nom IUPAC |
N-(2-hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O5S/c1-9-3-6-14(17)12(7-9)15-22(20,21)11-5-4-10(2)13(8-11)16(18)19/h3-8,15,17H,1-2H3 |
Clé InChI |
VJEKWKYUMVZVJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)


![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)
![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)



